molecular formula C26H23NO7S B281418 ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)ACETAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE

ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)ACETAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281418
M. Wt: 493.5 g/mol
InChI Key: YEKLXFBZJBKXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)ACETAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with the molecular formula C26H23NO7S This compound is characterized by its benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)ACETAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)ACETAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups, such as the ester or sulfonamide groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the benzofuran core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, or antimicrobial research.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)ACETAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)ACETAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE: shares structural similarities with other benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group, in particular, may enhance its potential as a bioactive compound, as sulfonamides are known for their pharmacological activities.

Properties

Molecular Formula

C26H23NO7S

Molecular Weight

493.5 g/mol

IUPAC Name

ethyl 5-[acetyl-(4-methoxyphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H23NO7S/c1-4-33-26(29)24-22-16-19(10-15-23(22)34-25(24)18-8-6-5-7-9-18)27(17(2)28)35(30,31)21-13-11-20(32-3)12-14-21/h5-16H,4H2,1-3H3

InChI Key

YEKLXFBZJBKXQJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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